molecular formula C13H12BrFINO2 B13655872 tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B13655872
M. Wt: 440.05 g/mol
InChI Key: KKUDVQXWAIDWSQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique substitution pattern, which includes bromine, fluorine, and iodine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to introduce a formyl group.

    Protection: Conversion of the formyl group to an N-Boc derivative.

    Reduction: Reduction of the aldehyde group to an alcohol using sodium borohydride in methanol.

    Protection of Hydroxy Group: Protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Fluorine and Iodine: Introduction of fluorine and iodine atoms at the 7 and 3 positions, respectively, using appropriate halogenation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the tert-butyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents like N-bromosuccinimide or N-iodosuccinimide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted indole derivatives.

Scientific Research Applications

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-1H-indole-1-carboxylate
  • tert-Butyl 4-fluoro-1H-indole-1-carboxylate
  • tert-Butyl 4-iodo-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which includes bromine, fluorine, and iodine atoms. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C13H12BrFINO2

Molecular Weight

440.05 g/mol

IUPAC Name

tert-butyl 4-bromo-7-fluoro-3-iodoindole-1-carboxylate

InChI

InChI=1S/C13H12BrFINO2/c1-13(2,3)19-12(18)17-6-9(16)10-7(14)4-5-8(15)11(10)17/h4-6H,1-3H3

InChI Key

KKUDVQXWAIDWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)F)Br)I

Origin of Product

United States

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